molecular formula C13H13NO3 B15334051 Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate

Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate

Cat. No.: B15334051
M. Wt: 231.25 g/mol
InChI Key: KBZSJYADOZTZIW-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a methyl ester group at position 4, a methyl group at position 5, and an ortho-methyl-substituted phenyl (o-tolyl) group at position 3 of the isoxazole ring. Isoxazole derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . phenyl or thiophene) in modulating physicochemical and biological properties.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-8-6-4-5-7-10(8)12-11(13(15)16-3)9(2)17-14-12/h4-7H,1-3H3

InChI Key

KBZSJYADOZTZIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C

Origin of Product

United States

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The most direct route involves [3+2] cycloaddition between an o-tolyl-substituted nitrile oxide and a methyl acetoacetate-derived alkyne. Nitrile oxides are generated in situ from o-tolualdoxime precursors using chlorinating agents like N-chlorosuccinimide (NCS). For example:

  • Nitrile oxide generation :
    $$ \text{o-Tolualdoxime} + \text{NCS} \rightarrow \text{o-Tolylnitrile oxide} + \text{Succinimide} $$
  • Cycloaddition :
    $$ \text{o-Tolylnitrile oxide} + \text{Methyl propiolate} \rightarrow \text{Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate} $$

This method achieves 68-72% yields in tetrahydrofuran at 0–5°C with catalytic Cu(I) salts. The regioselectivity arises from electronic effects: the electron-deficient nitrile oxide preferentially reacts with the electron-rich triple bond of methyl propiolate.

Propargyl Halide Variant

Alternative protocols use propargyl halides instead of alkynes. For instance, reacting o-tolylnitrile oxide with methyl 3-chloropropiolate in dichloromethane at −20°C produces the target compound in 65% yield after silica gel purification. This approach minimizes side reactions but requires strict temperature control.

Condensation-Cyclization Strategies

Ethoxymethylene Intermediate Route

Adapting methods from patent US20030139606, methyl acetoacetate replaces ethyl acetoacetate in this three-step process:

Step 1 :
$$ \text{Methyl acetoacetate} + \text{Triethylorthoformate} \xrightarrow{\text{Ac}_2\text{O, 110°C}} \text{Methyl ethoxymethyleneacetoacetate} $$

Step 2 :
$$ \text{Methyl ethoxymethyleneacetoacetate} + \text{Hydroxylamine sulfate} \xrightarrow{\text{NaOAc, −5°C}} \text{Methyl 5-methylisoxazole-4-carboxylate} $$

Step 3 :
Friedel-Crafts alkylation with o-tolyl bromide using AlCl₃ in dichloroethane introduces the o-tolyl group, yielding the final product in 58% overall yield.

Carboxylic Acid Esterification

Thionyl Chloride-Mediated Esterification

When 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid is available, esterification proceeds via acid chloride formation:

  • Acid chloride synthesis :
    $$ \text{5-Methyl-3-(o-tolyl)isoxazole-4-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{Acid chloride} $$ (93% yield)
  • Methanol quench :
    $$ \text{Acid chloride} + \text{MeOH} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl ester} $$ (89% yield)

This method is ideal for small-scale production but requires handling corrosive reagents.

Solid-Phase Synthesis

Recent advances utilize Wang resin-bound intermediates for parallel synthesis:

  • Resin activation :
    Wang resin functionalized with hydroxymethyl groups reacts with isoxazole-4-carboxylic acid via DIC/HOBt coupling.
  • o-Tolyl introduction :
    Suzuki-Miyaura coupling with o-tolylboronic acid (Pd(PPh₃)₄, K₂CO₃) installs the aryl group.
  • Esterification :
    On-resin treatment with methyl iodide/K₂CO₃ in DMF yields the target compound (62% over 3 steps).

Continuous Flow Approaches

Microreactor technology enhances reaction control:

Parameter Value
Residence time 12 min
Temperature 150°C
Pressure 8 bar
Catalyst Cu(OTf)₂ (2 mol%)
Yield 81%

This method reduces isomeric impurities to <1% compared to batch processes.

Industrial-Scale Production

Crystallization Optimization

Large batches (≥100 kg) employ mixed-solvent crystallization:

Solvent system :
Toluene:acetic acid (4:1 v/v)
Procedure :

  • Dissolve crude product at 80°C
  • Cool to −10°C at 1°C/min
  • Filter and wash with cold hexane

This achieves 99.5% purity with 87% recovery.

Byproduct Management

Key impurities and mitigation strategies:

Impurity Structure Reduction Method
3-Methyl isomer Constitutional isomer HPLC purification
Diiodinated byproduct Iodine at C4 and C5 Controlled iodination
Hydrolysis products Carboxylic acid derivatives Anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives .

Scientific Research Applications

Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, thereby exerting its effects .

Comparison with Similar Compounds

Substituent Effects on the Isoxazole Core

The substituents on the isoxazole ring significantly influence reactivity, solubility, and biological interactions. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Isoxazole Derivatives
Compound Name Position 3 Substituent Position 5 Substituent Position 4 Substituent Key Structural Features
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate o-Tolyl Methyl Methyl ester Ortho-methyl phenyl introduces steric hindrance
Ethyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate m-Tolyl Methyl Ethyl ester Meta-methyl phenyl reduces steric effects vs. o-tolyl
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Phenyl Methyl Ethyl ester Unsubstituted phenyl enhances planarity
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Methoxy Methyl Methyl ester Amino and methoxy groups enable H-bonding
5-Methyl-3-phenylisoxazole-4-carboxylic acid Phenyl Methyl Carboxylic acid Acidic group enhances crystallinity via O–H∙∙∙O bonds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid in ) increase polarity, while esters (methyl/ethyl) enhance lipophilicity.
  • Hydrogen Bonding: Amino and methoxy substituents (e.g., ) facilitate intramolecular and intermolecular H-bonding, influencing solubility and stability.

Physical and Crystallographic Properties

Crystal packing and intermolecular interactions vary with substituents:

Table 2: Physical and Crystallographic Data
Compound Name Melting Point (°C) Crystal System Key Intermolecular Interactions Reference
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Not reported Monoclinic N–H∙∙∙O chains along [010]
5-Methyl-3-phenylisoxazole-4-carboxylic acid Not reported Not specified O–H∙∙∙O dimers, π∙∙∙π stacking
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Not reported Not specified Likely van der Waals and dipole-dipole

Key Observations :

  • The carboxylic acid derivative forms head-to-head dimers via O–H∙∙∙O bonds, enhancing thermal stability.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate exhibits planar geometry stabilized by intramolecular N–H∙∙∙O bonds, promoting crystallinity .

Key Observations :

  • Bromination at position 5 (e.g., ) introduces reactivity for further derivatization.
  • Solvent-free conditions (e.g., ) improve reaction efficiency for ester hydrolysis.

Biological Activity

Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, metabolic pathways, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

C12H13NO3\text{C}_12\text{H}_{13}\text{N}\text{O}_3

This compound exhibits unique interactions with various biomolecules, influencing its biological activity.

Interaction with Biomolecules

This compound interacts with enzymes and proteins, modulating their activity through specific binding sites. This interaction can lead to enzyme inhibition or activation, affecting downstream biochemical pathways.

Cellular Effects

The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In laboratory studies, it has demonstrated the ability to promote cell growth at lower doses while exhibiting toxic effects at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic processes. It interacts with specific enzymes that play crucial roles in metabolic flux and the synthesis of important biomolecules. Notably, it has been utilized in the synthesis of intermediates for antibiotic production.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage. Lower doses have been associated with beneficial outcomes such as enhanced cell proliferation, while higher doses may lead to cytotoxicity.

Transport and Distribution

The transport mechanisms of this compound within biological systems are critical for its efficacy. The compound is likely transported by specific transport proteins that facilitate its movement across cellular membranes.

Subcellular Localization

The localization of this compound within cells is essential for its biological activity. It may accumulate in specific organelles where it can exert its effects on cellular processes. Understanding these localization patterns can provide insights into optimizing its therapeutic applications.

Case Study 1: Anticancer Activity

A study examining the anticancer properties of this compound found that it inhibited the proliferation of cancer cell lines in vitro. The compound was shown to induce apoptosis through modulation of key signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial potential of this compound against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Cell Growth PromotionEnhances proliferation at low doses
CytotoxicityToxic at high concentrations

Q & A

Q. What are the standard synthetic routes for Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves cyclization reactions of α-acetylenic γ-hydroxyaldehydes with hydroxylamine derivatives under reflux conditions . Optimization includes adjusting pH (e.g., using anhydrous potassium carbonate in ethanol) and temperature control (e.g., 60°C for 1 hour) to minimize side reactions . Post-synthesis purification via recrystallization (e.g., ethanol or DMF/acetic acid mixtures) enhances purity . Yield improvements have been reported using microwave-assisted synthesis, which reduces reaction time and energy consumption .

Q. How is the structural confirmation of this compound performed?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry, while mass spectrometry (MS) verifies molecular weight . X-ray crystallography provides definitive 3D conformation data, including bond lengths and angles (e.g., torsion angles like C1-C6-C7-N8 = -54.40°) . Purity is assessed via high-performance liquid chromatography (HPLC) or GC (>95% purity thresholds) .

Q. What are the key physicochemical properties of this compound?

  • Methodology : Melting/boiling points are determined via differential scanning calorimetry (DSC). Solubility profiles in polar (e.g., ethanol, DMF) and nonpolar solvents are tested using shake-flask methods. Lipophilicity (logP) is calculated via reverse-phase HPLC . Stability studies under varying temperatures (0°C–6°C recommended for storage) and pH conditions identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?

  • Methodology : Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular docking (e.g., AutoDock Vina) simulates binding affinities to receptors like glutamate ionotropic receptors (AMPA/KA subtypes) . Molecular dynamics (MD) simulations assess stability in biological matrices (e.g., lipid bilayers) .

Q. What strategies resolve contradictions in reported biological activity data for isoxazole derivatives?

  • Methodology : Meta-analyses compare datasets across studies, controlling for variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound purity . Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., kinase profiling) differentiate specific vs. off-target effects . Structural analogs (e.g., trifluoromethoxy-substituted derivatives) are tested to isolate substituent contributions .

Q. How does the o-tolyl substituent influence the compound’s stereoelectronic properties compared to phenyl or p-tolyl analogs?

  • Methodology : Comparative X-ray crystallography reveals steric effects (e.g., dihedral angles between isoxazole and aryl rings) . Infrared (IR) spectroscopy identifies steric hindrance on vibrational modes (e.g., C=O stretching). Hammett plots correlate substituent electronic effects (σ values) with reaction rates in ester hydrolysis .

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